molecular formula C11H8BrF5O2S B14060854 1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14060854
M. Wt: 379.14 g/mol
InChI Key: WERRJEXQIQXNEP-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H9BrF2O2S. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity and ensure the selective bromination of the desired position on the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones, alcohols, or carboxylic acids .

Scientific Research Applications

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and interactions with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one

Uniqueness

1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H8BrF5O2S

Molecular Weight

379.14 g/mol

IUPAC Name

1-bromo-1-[4-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8BrF5O2S/c1-5(18)9(12)6-2-3-7(19-10(13)14)8(4-6)20-11(15,16)17/h2-4,9-10H,1H3

InChI Key

WERRJEXQIQXNEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)SC(F)(F)F)Br

Origin of Product

United States

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